molecular formula C21H20FNO B14368247 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide CAS No. 90299-08-4

2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide

Cat. No.: B14368247
CAS No.: 90299-08-4
M. Wt: 321.4 g/mol
InChI Key: KLMUPSSJTQRJCQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is an organic compound that features a fluorinated phenyl group and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 2-naphthylpropan-2-amine.

    Acylation Reaction: The 2-fluoroaniline undergoes acylation with acetic anhydride to form 2-(2-fluorophenyl)acetamide.

    Coupling Reaction: The 2-(2-fluorophenyl)acetamide is then coupled with 2-naphthylpropan-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The fluorinated phenyl group and naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)acetamide
  • Naphthalen-2-ylpropan-2-amine
  • 2-(2-Fluorophenyl)-2-oxoethylmalononitrile

Uniqueness

2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide is unique due to the combination of its fluorinated phenyl group and naphthyl group, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable.

Properties

CAS No.

90299-08-4

Molecular Formula

C21H20FNO

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(2-naphthalen-2-ylpropan-2-yl)acetamide

InChI

InChI=1S/C21H20FNO/c1-21(2,18-12-11-15-7-3-4-8-16(15)13-18)23-20(24)14-17-9-5-6-10-19(17)22/h3-13H,14H2,1-2H3,(H,23,24)

InChI Key

KLMUPSSJTQRJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3F

Origin of Product

United States

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